molecular formula C14H16Cl4 B8547840 2-Chloro-1-cyclohexyl-4-(1,2,2-trichloroethyl)benzene CAS No. 59612-54-3

2-Chloro-1-cyclohexyl-4-(1,2,2-trichloroethyl)benzene

Cat. No. B8547840
Key on ui cas rn: 59612-54-3
M. Wt: 326.1 g/mol
InChI Key: WGHOOIPTWIDVDB-UHFFFAOYSA-N
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Patent
US04016214

Procedure details

β,β,α,3-tetrachloro-4-cyclohexylphenylethane (55.8 g.; 0.17 moles) is dissolved in anhydrous ether (100 ml). The solution is cooled in an ice-bath with stirring under nitrogen. Methyl lithium (2.3 M in ether; 300 cc) is added dropwise and the mixture stirred in the icebath for 2.5 hours before destroying the excess methyl lithium with ice. The ethereal fraction is washed thoroughly with saline until the washings are neutral. Removal of solvent gives 3-chloro-4-cyclohexyl-1-ethynylbenzene (b.p. 82°-88° /0.15 m).
Quantity
55.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[C:7]([Cl:17])[CH:6]=1)Cl.C[Li]>CCOCC>[Cl:17][C:7]1[CH:6]=[C:5]([C:3]#[CH:2])[CH:10]=[CH:9][C:8]=1[CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
55.8 g
Type
reactant
Smiles
ClC(C(Cl)C1=CC(=C(C=C1)C1CCCCC1)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C[Li]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in an ice-bath
STIRRING
Type
STIRRING
Details
the mixture stirred in the icebath for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
before destroying the excess methyl lithium with ice
WASH
Type
WASH
Details
The ethereal fraction is washed thoroughly with saline until the washings
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C1CCCCC1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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